molecular formula C19H20FN5O3 B11081763 4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide

4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide

Cat. No.: B11081763
M. Wt: 385.4 g/mol
InChI Key: LWVSXIDNTIJGIW-FYJGNVAPSA-N
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Description

4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide is a complex organic compound that features a combination of fluorine, nitro, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide typically involves a multi-step processThe final step involves the formation of the benzohydrazide linkage through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield a variety of substituted benzohydrazides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the piperazine group could facilitate binding to biological molecules .

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H20FN5O3/c1-23-8-10-24(11-9-23)18-7-6-17(25(27)28)12-15(18)13-21-22-19(26)14-2-4-16(20)5-3-14/h2-7,12-13H,8-11H2,1H3,(H,22,26)/b21-13+

InChI Key

LWVSXIDNTIJGIW-FYJGNVAPSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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